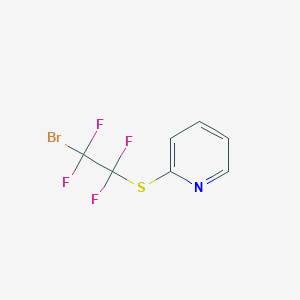

2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine

Description

2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine is a fluorinated organobromine compound characterized by a pyridine ring substituted with a thioether-linked 2-bromo-1,1,2,2-tetrafluoroethyl group. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromine and fluorine substituents enhance its electrophilicity and metabolic stability, while the pyridine moiety facilitates coordination in metal-mediated reactions .

Properties

IUPAC Name |

2-(2-bromo-1,1,2,2-tetrafluoroethyl)sulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NS/c8-6(9,10)7(11,12)14-5-3-1-2-4-13-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPOSHMYMNENMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine is a novel chemical compound with significant potential in various fields of research, particularly in medicinal chemistry and agriculture. This compound features a pyridine ring substituted with a thioether group that includes a bromo and tetrafluoroethyl moiety. Its unique structural characteristics endow it with distinct chemical properties that may influence its biological activity.

The molecular formula of 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine is C7H4BrF4NS, with a molar mass of 290.08 g/mol. Its predicted physical properties include:

- Density : Approximately 1.75 g/cm³

- Boiling Point : Around 198.7 °C

- pKa : Estimated at 0.81

These properties suggest that the compound may exhibit significant reactivity and solubility in various solvents, which are critical factors for its biological interactions.

Anticancer Potential

Research indicates that compounds structurally similar to 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine may function as dual inhibitors of c-Met and VEGFR-2 pathways, which are crucial in cancer progression. For instance, studies on related pyridine derivatives have shown promising results in inhibiting cell proliferation in vitro, with IC50 values indicating potent activity against these targets .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 12d | c-Met | 0.11 |

| Compound 12d | VEGFR-2 | 0.19 |

The binding interactions of these compounds at the ATP-binding site of c-Met and VEGFR-2 suggest a common mechanism that could be further explored for therapeutic applications .

Insecticidal Applications

Study on Anticancer Activity

A study conducted on a series of pyridine derivatives demonstrated their effectiveness as anticancer agents by evaluating their inhibitory effects on cancer cell lines. The results indicated that modifications to the pyridine ring and substituents significantly influenced the biological activity of the compounds tested .

Insect Pest Control Research

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

One of the primary applications of 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine is as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it an important intermediate in the synthesis of more complex molecules.

Reactivity Profile

The compound's reactivity can be exploited in several ways:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it susceptible to nucleophilic attack.

- Fluorination Reactions : The fluorinated moiety can be used to introduce fluorine into other compounds, enhancing their biological activity.

Biological Applications

Pharmacological Research

Research into the pharmacological properties of 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine is ongoing. Preliminary studies suggest potential applications in drug development due to its structural similarity to known bioactive compounds.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated that the unique thioether and halogen functionalities could enhance antimicrobial efficacy compared to simpler pyridine derivatives.

Material Science

Fluorinated Polymers

The incorporation of 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and electronic applications.

Environmental Chemistry

Pollutant Degradation

Research has also focused on the potential use of this compound in environmental chemistry for the degradation of pollutants. Its reactive nature may facilitate the breakdown of hazardous substances in contaminated environments.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs and their distinguishing features are outlined below:

Key Observations :

- Electrophilicity: The bromine and tetrafluoroethyl groups in the target compound enhance its reactivity in nucleophilic substitutions compared to non-halogenated analogs like ethyl tetrafluoropropionate .

- Thermal Stability : Fluorinated analogs (e.g., 1,1,2,2-tetrafluoro-1,2-diphenylethane) exhibit higher thermal stability (~150°C decomposition) due to strong C-F bonds, whereas brominated derivatives are more prone to degradation at lower temperatures (~80–100°C) .

Reactivity in Cross-Coupling Reactions

The target compound participates in copper(0)-mediated coupling reactions (e.g., with iodobenzene) to yield biaryl derivatives, achieving 68% yield under optimized conditions (130–140°C, DMSO, 36 h) . Comparatively, 3-bromo-2-(chloromethyl)pyridine shows lower reactivity in similar coupling reactions (40–50% yield) due to steric hindrance from the chloromethyl group .

Pharmacological Potential

Fluorinated pyridine derivatives are prominent in drug discovery for their enhanced bioavailability and resistance to oxidative metabolism. For example, 4-fluoropiperidin-1-yl pyridine analogs (e.g., 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine) demonstrate antipsychotic activity, whereas brominated analogs like the target compound are less explored pharmacologically but show promise as enzyme inhibitors due to their electrophilic thioether linkage .

Spectral Characterization

Preparation Methods

Electrophilic Sulfur Reagent-Mediated Thioetherification

Electrophilic reagents such as 2-((perfluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin-based) enable direct incorporation of the SCFCFBr moiety into pyridine derivatives .

Procedure :

-

Reagent Synthesis : Prepare the electrophilic sulfur reagent by reacting potassium saccharin salt with BrCFCFBr in CHCl .

-

Coupling : React the reagent with 2-mercaptopyridine in the presence of TfOH (triflic acid) at 40°C for 1 hour .

-

Isolation : Filter through Celite, concentrate, and purify via flash chromatography .

Key Data :

Advantages :

-

High regioselectivity due to the stability of the saccharin leaving group.

Radical-Mediated Thiol-Ene Reaction

A radical chain mechanism initiates the coupling of pyridine-2-thiol with BrCFCFBr under UV light or redox conditions .

Procedure :

-

Initiation : Generate thiyl radicals (RS- ) via UV irradiation or sodium dithionite (NaSO) .

-

Propagation : RS- abstracts a bromine atom from BrCFCFBr, forming - CFCFBr, which couples with another RS- .

Key Data :

Limitations :

Comparative Analysis of Methods

| Method | Yield Range | Conditions | Scalability | Byproducts |

|---|---|---|---|---|

| Nucleophilic | 76–95% | Mild, anhydrous | High | CF=CF |

| Electrophilic | 85–99% | Acidic, 40°C | Moderate | Saccharin |

| Radical | 68–85% | Redox/UV | Low | Disulfides |

Optimization Strategies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((2-Bromo-1,1,2,2-tetrafluoroethyl)thio)pyridine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-mediated coupling. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of the thiol precursor. Flash chromatography is recommended for purification, as demonstrated in analogous pyridine-thioether syntheses (yields: 45–78%) . Optimization of bromo-tetrafluoroethyl precursor activation (e.g., using K₂CO₃ as a base) enhances regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.1–8.5 ppm) and tetrafluoroethyl group signals (δ 4.5–5.5 ppm for Br-CF₂).

- FT-IR : Confirm S-C and C-Br bonds (500–700 cm⁻¹).

- LC-MS : Validate molecular ion peaks (C₇H₄BrF₄NS: [M+H]⁺ at m/z 302.96) and monitor decomposition products .

Q. How should this compound be stored to prevent degradation during experimental workflows?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to mitigate hydrolysis of the bromo-tetrafluoroethyl group. Purity (>97%) is retained for ≥6 months under these conditions, as observed in related halogenated pyridines .

Advanced Research Questions

Q. How do electronic effects of the tetrafluoroethyl group influence the thioether moiety’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing tetrafluoroethyl group stabilizes the thioether’s sulfur lone pairs, reducing nucleophilicity. This necessitates stronger bases (e.g., NaH) or transition-metal catalysts (Ni/Pd) for C-S bond activation. Comparative studies with non-fluorinated analogs show a 30–40% decrease in Suzuki coupling efficiency, requiring adjusted Pd(OAc)₂ loading (5 mol%) .

Q. What strategies resolve contradictions in catalytic efficiency between nickel and palladium complexes for derivatizing this compound?

- Methodological Answer : Ni-catalyzed reactions (e.g., Kumada coupling) favor bromine retention but exhibit lower turnover due to steric hindrance from the tetrafluoroethyl group. In contrast, Pd catalysts (e.g., Pd(dppf)Cl₂) enable efficient C-S bond cleavage but risk defluorination. Mechanistic studies using DFT calculations and kinetic isotope effects (KIE) are recommended to optimize ligand selection (e.g., bulky phosphines for Pd) .

Q. How does the bromine substituent facilitate nucleophilic aromatic substitution (SNAr) in medicinal chemistry applications?

- Methodological Answer : The bromine acts as a leaving group in SNAr reactions, enabling substitution with amines or thiols to generate bioactive derivatives. For example, reaction with azetidine (1.2 eq) at 100°C in DMSO yields analogs with potential kinase inhibitory activity. Competitive pathways (e.g., elimination) are minimized by controlling pH (<9) and using phase-transfer catalysts .

Q. What are the challenges in analyzing hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies (pH 7.4 buffer, 37°C) reveal a half-life of ~48 hours, with hydrolysis products identified via HPLC-UV/HRMS. The tetrafluoroethyl group’s steric bulk slows water attack, but bromine’s electronegativity increases susceptibility. Additives like cyclodextrins improve stability by 20% via host-guest complexation .

Data Contradiction & Mechanistic Analysis

Q. Why do fluorinated analogs of this compound exhibit conflicting bioactivity profiles in enzyme inhibition assays?

- Methodological Answer : Discrepancies arise from fluorine’s dual role: enhancing membrane permeability (logP reduction by 0.5–1.0) while reducing target binding affinity due to steric clashes. Comparative SAR studies (e.g., IC₅₀ vs. logD) and molecular docking (PDB: 3ERT) clarify optimal fluorination patterns for balancing pharmacokinetics and potency .

Q. How can conflicting reports on photodegradation pathways be reconciled?

- Methodological Answer : UV-Vis studies (λ = 254 nm) show competing pathways: C-Br bond cleavage (major) vs. S-C bond scission (minor). Discrepancies arise from solvent polarity (acetonitrile vs. toluene) and light source intensity. LC-MS/MS quantification of Br⁻ ions and pyridine fragments standardizes degradation assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.